1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
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Overview
Description
1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of Imidazo[1,2-a]pyridine: This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. The reaction proceeds through a catalytic Ortoleva-King reaction mechanism.
Synthesis of Piperidine Derivative: The piperidine ring can be synthesized via a series of condensation reactions involving appropriate amines and aldehydes.
Coupling Reactions: The imidazo[1,2-a]pyridine and piperidine derivatives are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of Benzo[d]imidazole: This can be synthesized through a cyclization reaction involving o-phenylenediamine and formic acid.
Final Coupling and Oxalate Formation: The final step involves coupling the benzo[d]imidazole with the imidazo[1,2-a]pyridine-piperidine intermediate, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its heterocyclic nature allows for applications in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: It can be utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to downstream effects on cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical properties and reactivity.
Benzo[d]imidazole Derivatives: Compounds with the benzo[d]imidazole structure also show comparable biological activities and applications.
Uniqueness
1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and potential applications. This structural diversity allows for interactions with multiple molecular targets, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[[1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5.C2H2O4/c1-2-6-20-19(5-1)22-16-26(20)13-17-8-11-24(12-9-17)14-18-15-25-10-4-3-7-21(25)23-18;3-1(4)2(5)6/h1-7,10,15-17H,8-9,11-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGIWXZYIPERIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC4=CN5C=CC=CC5=N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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